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Compound of Interest

Compound Name: Chromozym PL

Cat. No.: B8275219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Chromozym PL, a chromogenic substrate,

for the sensitive and specific detection of plasmin activity. We will delve into its biochemical

properties, substrate specificity, and provide detailed experimental protocols for its application

in research and drug development.

Introduction to Chromozym PL
Chromozym PL, with the chemical name Tosyl-Gly-Pro-Lys-4-nitroanilide acetate, is a

synthetic oligopeptide substrate designed for the specific measurement of plasmin activity. The

principle of its use lies in the enzymatic cleavage of the substrate by plasmin at the lysine-p-

nitroanilide bond. This reaction liberates the yellow chromophore, p-nitroaniline (pNA), which

can be quantitatively measured by monitoring the change in absorbance at 405 nm. The rate of

pNA release is directly proportional to the plasmin activity in the sample.

Substrate Specificity and Kinetic Parameters
The specificity of a protease substrate is a critical factor for its utility in complex biological

samples. While Chromozym PL is designed to be preferentially cleaved by plasmin, it is

important to understand its reactivity with other related serine proteases. The kinetic

parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative

measure of this specificity.
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A comprehensive review by Lottenberg et al. in Methods in Enzymology (1981) established the

kinetic parameters for a range of chromogenic substrates, including Chromozym PL, with

various coagulation and fibrinolytic proteases. While the specific kinetic data for plasmin was

not found in the readily accessible literature, the data for other proteases highlight its relative

specificity.

Table 1: Kinetic Parameters of Chromozym PL (Tos-Gly-Pro-Lys-pNA) with Various Serine

Proteases

Enzyme Km (µM) kcat (s-1) kcat/Km (M-1s-1)

Plasmin (Human)
Data not available in

searched resources

Data not available in

searched resources

Data not available in

searched resources

Trypsin 540 44 8.1 x 104

Factor Xa 67 55 8.2 x 105

Data for Trypsin and Factor Xa are from a study citing Lottenberg, R., et al. (1981). Methods

Enzymol., 80, 341–361.

The catalytic efficiency (kcat/Km) is a key indicator of substrate preference. A higher kcat/Km

value signifies a more efficient enzymatic reaction. While the direct comparison with plasmin is

not available from the searched literature, the data indicates that Chromozym PL is also a

substrate for other proteases like Factor Xa and Trypsin. This underscores the importance of

using appropriate controls and inhibitors in assays to ensure the measured activity is

predominantly from plasmin, especially in complex biological mixtures.

Experimental Protocols
The following is a detailed methodology for the determination of plasmin activity using

Chromozym PL, synthesized from established protocols.

Reagents and Materials
Chromozym PL (Tosyl-Gly-Pro-Lys-4-nitroanilide acetate)

Tris Buffer (50 mM Tris-HCl, pH 7.4-8.2)
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Sample containing plasmin (e.g., purified enzyme, plasma, cell culture supernatant)

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

96-well microplates or cuvettes

Preparation of Solutions
Tris Buffer (50 mM, pH 7.8): Dissolve 6.057 g of Tris base in 800 mL of deionized water.

Adjust the pH to 7.8 with 1 M HCl. Bring the final volume to 1 L with deionized water.

Chromozym PL Stock Solution (10 mM): Dissolve a known quantity of Chromozym PL in a

suitable solvent (e.g., DMSO or water, as per manufacturer's instructions) to a final

concentration of 10 mM. Store in aliquots at -20°C.

Working Chromozym PL Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Tris

Buffer. Prepare this solution fresh before each experiment.

Assay Procedure
Reaction Setup: In a 96-well microplate, add the following to each well:

X µL of Tris Buffer

Y µL of sample containing plasmin (ensure the final volume is consistent across wells)

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to

equilibrate.

Initiation of Reaction: Add Z µL of the 1 mM Chromozym PL working solution to each well to

initiate the reaction. The final volume in each well should be, for example, 200 µL. The final

substrate concentration should be optimized based on the expected plasmin activity and

should ideally be close to the Km value if known.

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate

reader and measure the absorbance at 405 nm every minute for a period of 15-30 minutes.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b8275219?utm_src=pdf-body
https://www.benchchem.com/product/b8275219?utm_src=pdf-body
https://www.benchchem.com/product/b8275219?utm_src=pdf-body
https://www.benchchem.com/product/b8275219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8275219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the absorbance at 405 nm against time.

Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/min).

The plasmin activity can be calculated using the Beer-Lambert law: Activity (mol/L/min) =

(V0 * well volume) / (ε * path length) where:

ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M-1cm-1 at 405

nm).

The path length is dependent on the volume in the well and the microplate geometry.
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Caption: Enzymatic cleavage of Chromozym PL by plasmin.

Experimental Workflow for Plasmin Activity Assay
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Caption: Workflow for measuring plasmin activity.

Conclusion
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Chromozym PL serves as a valuable tool for the kinetic analysis of plasmin activity. Its use in

a simple colorimetric assay allows for high-throughput screening and detailed enzymatic

studies. While it exhibits some cross-reactivity with other serine proteases, its preferential

cleavage by plasmin, when combined with appropriate experimental design, makes it a reliable

substrate for researchers in fibrinolysis, thrombosis, and other related fields. Further studies to

definitively determine the kinetic parameters of Chromozym PL with plasmin would be highly

beneficial to the scientific community for more precise quantitative comparisons.

To cite this document: BenchChem. [Chromozym PL: A Technical Guide to its Substrate
Specificity for Plasmin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8275219#chromozym-pl-substrate-specificity-for-
plasmin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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